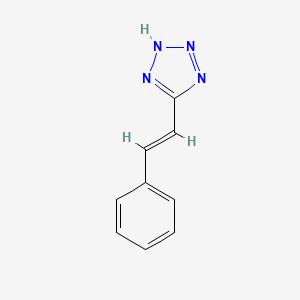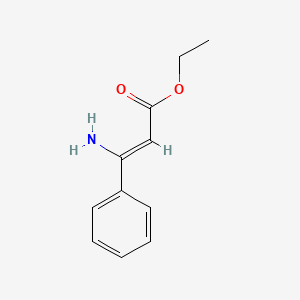
3-Dimethylaminomethyl-4-propoxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylaminomethyl-4-propoxy-benzaldehyde is a derivative of benzaldehyde, which is a commonly studied aromatic aldehyde in organic chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds such as 4-(dimethylamino)benzaldehyde (DMAB) and its derivatives have been extensively studied for their chemical reactivity, molecular structure, and potential applications in various fields, including material science and catalysis.
Synthesis Analysis
The synthesis of related compounds involves the reaction of various benzaldehyde derivatives with other reagents to form complex structures. For instance, the reaction of fac-[ReX(CH3CN)2(CO)3] with N-substituted thiosemicarbazones under controlled conditions leads to the formation of mononuclear and dinuclear compounds with benzaldehyde derivatives as ligands . Similarly, the oxidation of dimethylamino benzaldehyde (DMABA) by tetraethylammonium bromochromate (TEABC) results in the formation of corresponding acids, indicating the reactivity of the aldehyde group in these compounds .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex, with the potential for various conformations and chelate ring formations. X-ray diffraction studies have been used to establish the structures of dinuclear compounds containing benzaldehyde derivatives, revealing the presence of solvates, linkage isomerism, and stabilization of chelate rings . The crystal structure of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline shows intermolecular hydrogen bonding forming one-dimensional chains, which is indicative of the potential for extensive molecular interactions in these compounds .
Chemical Reactions Analysis
Benzaldehyde derivatives undergo a range of chemical reactions, including oxidation, alkylation, and cyclocondensation. The oxidation of DMABA by TEABC is catalyzed by toluene-p-sulfonic acid and follows a first-order reaction with respect to both the oxidant and the aldehyde . Alkylation reactions of 4-(dimethylamino)benzaldehyde result in the formation of iminium salts, which are prone to hydrolysis . Cyclocondensation reactions involving benzaldehyde derivatives can lead to the formation of polycondensed heterocyclic systems with the splitting off of N,N-dimethylaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The vibrational dynamics of crystalline 4-(dimethylamino)benzaldehyde have been studied using inelastic neutron scattering and periodic DFT calculations, providing insights into the external phonon modes and low-frequency molecular vibrations . The optical and thermal properties of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline have been analyzed using UV-Vis-NIR measurement and thermogravimetric analyses, respectively, highlighting the material's potential for applications in nonlinear optics .
科学的研究の応用
Iminium Salts Formation and Crystal Structures
Research by Froschauer et al. (2013) explores the alkylation of 4-(Dimethylamino)benzaldehyde, which is a related compound, showing how it can be modified at the N atom to yield iminium salts. These salts are prone to hydrolysis, producing hydrotetrafluoroborates, with five crystal structures determined in the study. This research highlights the chemical reactivity of dimethylamino benzaldehyde derivatives in forming iminium salts, which are useful intermediates in organic synthesis (Froschauer et al., 2013).
Synthesis of Amorfrutins and Cytotoxicity Evaluation
Brandes et al. (2020) utilized a related compound, 3,5-Dimethoxy-benzaldehyde, for the synthesis of amorfrutins A and B, highlighting the potential of dimethylamino benzaldehyde derivatives in the synthesis of biologically active compounds. The synthesized compounds showed promising cytotoxicity against human tumor cell lines, indicating their potential application in developing anticancer agents (Brandes et al., 2020).
Oxidation Kinetics and Thermodynamics
Asghar et al. (2014) investigated the oxidation of N,N-Dimethylamino benzaldehyde by tetraethylammonium bromochromate in a mixed solvent system, providing insights into the kinetics and thermodynamics of the oxidation process. This study reveals the chemical behavior of dimethylamino benzaldehyde derivatives under oxidative conditions, contributing to the understanding of their stability and reactivity (Asghar et al., 2014).
Corrosion Inhibition
Research by Singh et al. (2016) on 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel in acidic solutions shows the application of dimethylamino benzaldehyde derivatives in material science, particularly in protecting metals from corrosion. This study provides valuable information on the potential industrial applications of these compounds in corrosion prevention (Singh et al., 2016).
Nonlinear Optical and Quantum Chemical Investigations
Karthick et al. (2019) synthesized a novel organic molecular adduct involving 4-(dimethylamino)benzaldehyde, demonstrating its potential in opto-electronic applications due to its third-order nonlinear optical properties. This research underscores the significance of dimethylamino benzaldehyde derivatives in developing materials for opto-electronic technologies (Karthick et al., 2019).
Safety and Hazards
特性
IUPAC Name |
3-[(dimethylamino)methyl]-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3/h5-6,8,10H,4,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQTQBKNRTBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)
![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)






![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)



